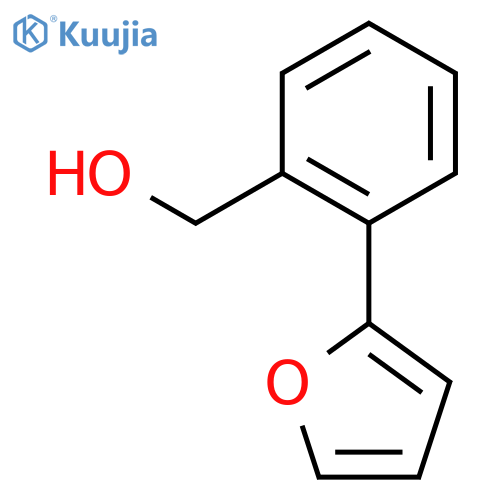Cas no 139697-88-4 (2-(Fur-2-yl)phenylmethanol)

2-(Fur-2-yl)phenylmethanol structure
商品名:2-(Fur-2-yl)phenylmethanol
CAS番号:139697-88-4
MF:C11H10O2
メガワット:174.195903301239
MDL:MFCD06203101
CID:133618
PubChem ID:10855985
2-(Fur-2-yl)phenylmethanol 化学的及び物理的性質
名前と識別子
-
- (2-(Furan-2-yl)phenyl)methanol
- [2-(2-Furyl)phenyl]methanol
- [2-(furan-2-yl)phenyl]methanol
- Benzenemethanol,2-(2-furanyl)-
- (2-(2-furyl)phenyl)methan-1-ol
- [2-(Fur-2-yl)phenyl]methanol
- 2-(Fur-2-yl)benzyl alcohol
- CTK8G9139
- MolPort-000-143-379
- SBB088905
- SureCN477452
- SCHEMBL477452
- CHEBI:194795
- [2-(uran-2-yl)phenyl]methanol
- CS-0316488
- MFCD06203101
- 139697-88-4
- DTXSID20445999
- PS-6194
- FT-0694510
- AKOS006343479
- DB-063315
- 2-(Fur-2-yl)phenylmethanol
-
- MDL: MFCD06203101
- インチ: InChI=1S/C11H10O2/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7,12H,8H2
- InChIKey: NBLMKRIYULDNBF-UHFFFAOYSA-N
- ほほえんだ: O1C=CC=C1C1C=CC=CC=1CO
計算された属性
- せいみつぶんしりょう: 174.06800
- どういたいしつりょう: 174.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 33.4Ų
じっけんとくせい
- ゆうかいてん: 72 °C
- PSA: 33.37000
- LogP: 2.43890
2-(Fur-2-yl)phenylmethanol セキュリティ情報
2-(Fur-2-yl)phenylmethanol 税関データ
- 税関コード:2932190090
- 税関データ:
中国税関コード:
2932190090概要:
2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%
2-(Fur-2-yl)phenylmethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | PS-6194-5G |
2-(Fur-2-yl)benzyl alcohol |
139697-88-4 | >97% | 5g |
£301.00 | 2025-02-09 | |
| abcr | AB224930-5 g |
[2-(2-Furyl)phenyl]methanol, 95%; . |
139697-88-4 | 95% | 5 g |
€561.70 | 2023-07-20 | |
| Key Organics Ltd | PS-6194-20MG |
2-(Fur-2-yl)benzyl alcohol |
139697-88-4 | >97% | 20mg |
£76.00 | 2023-04-19 | |
| Key Organics Ltd | PS-6194-1G |
2-(Fur-2-yl)benzyl alcohol |
139697-88-4 | >97% | 1g |
£102.00 | 2025-02-09 | |
| TRC | B414613-50mg |
[2-(Fur-2-yl)phenyl]methanol |
139697-88-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| Apollo Scientific | OR9307-250mg |
2-(Fur-2-yl)benzyl alcohol |
139697-88-4 | 97% | 250mg |
£34.00 | 2025-02-21 | |
| Apollo Scientific | OR9307-5g |
2-(Fur-2-yl)benzyl alcohol |
139697-88-4 | 97% | 5g |
£301.00 | 2025-02-21 | |
| TRC | B414613-100mg |
[2-(Fur-2-yl)phenyl]methanol |
139697-88-4 | 100mg |
$ 70.00 | 2022-06-07 | ||
| abcr | AB224930-5g |
[2-(2-Furyl)phenyl]methanol, 95%; . |
139697-88-4 | 95% | 5g |
€561.70 | 2025-02-14 | |
| abcr | AB224930-1g |
[2-(2-Furyl)phenyl]methanol, 95%; . |
139697-88-4 | 95% | 1g |
€215.50 | 2025-02-14 |
2-(Fur-2-yl)phenylmethanol 関連文献
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
139697-88-4 (2-(Fur-2-yl)phenylmethanol) 関連製品
- 89929-93-1(3-(2-furyl)phenylmethanol)
- 17920-85-3(4-(2-Furyl)phenylmethanol)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
推奨される供給者
Amadis Chemical Company Limited
(CAS:139697-88-4)2-(Fur-2-yl)phenylmethanol

清らかである:99%
はかる:5g
価格 ($):333.0